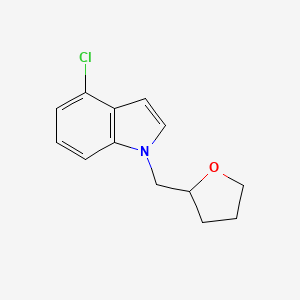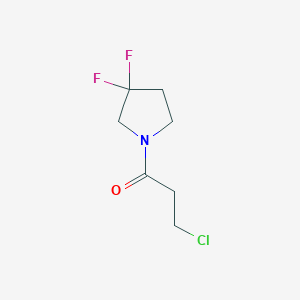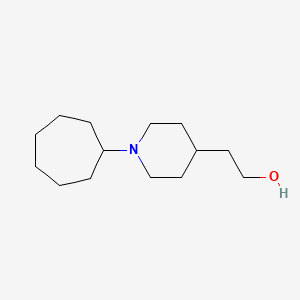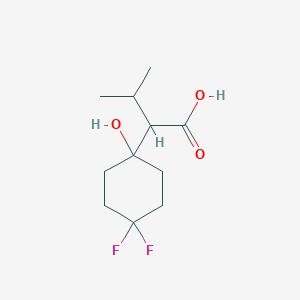
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
概要
説明
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid is a synthetic compound that has garnered attention in pharmaceutical research. This compound is characterized by the presence of a difluorinated cyclohexyl ring with a hydroxyl group and a butanoic acid moiety. Its unique structure makes it a subject of interest for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid typically involves the introduction of a hydroxyl group to a difluorinated cyclohexane ring. One common method includes the following steps:
Fluorination: The cyclohexane ring is difluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The difluorinated cyclohexane is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Butanoic Acid Addition: The hydroxylated difluorocyclohexane is reacted with a butanoic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
化学反応の分析
Types of Reactions
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(4,4-Difluoro-1-oxocyclohexyl)-3-methylbutanoic acid.
Reduction: Formation of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanol.
Substitution: Formation of this compound derivatives with different substituents.
科学的研究の応用
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in inflammatory pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with target proteins, thereby influencing their function .
類似化合物との比較
Similar Compounds
2-(4,4-Difluoro-1-hydroxycyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
2-(4,4-Difluoro-1-hydroxycyclohexyl)acetic acid: Contains an acetic acid group instead of butanoic acid.
2-(4,4-Difluoro-1-hydroxycyclohexyl)benzoic acid: Features a benzoic acid group.
Uniqueness
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid is unique due to its specific combination of a difluorinated cyclohexyl ring with a hydroxyl group and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4,4-difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8(9(14)15)10(16)3-5-11(12,13)6-4-10/h7-8,16H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTLJGGHTYNJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C1(CCC(CC1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
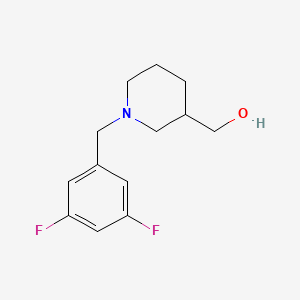
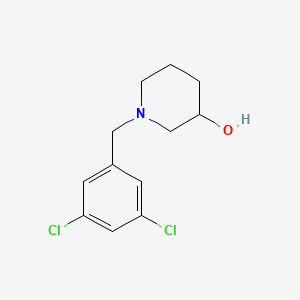
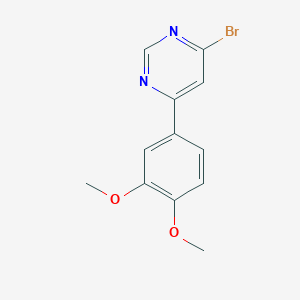
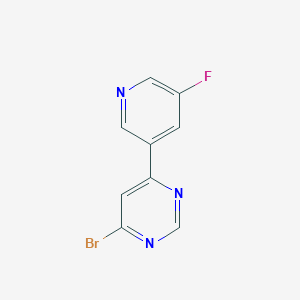
amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
